Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
DTXPFAYXULTCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CN=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Substituted α-Aminocarboxylates
Method Overview:
The most direct approach involves cyclization of N-ethoxalyl-α-aminopropionic acid esters, which serve as precursors. This method is adapted from the synthesis of similar oxazole derivatives, notably 4-methyl-5-ethoxy oxazole acids, with modifications to incorporate the 3-pyridyl group.
- Starting Material: N-ethoxalyl-α-aminopropionic acid ethyl ester
- Reagents: Phosphorus oxychloride (POCl₃), triethylamine (TEA), 4-dimethylaminopyridine (DMAP) catalyst
- Conditions: Cyclization at 60–90°C, followed by quenching in deionized water at 0–10°C
- The cyclization proceeds via formation of an oxazoline intermediate, which rearranges into the oxazole ring.
- The molar ratios of reactants are optimized for high yield, typically with N-ethoxalyl-α-aminopropionic acid ethyl ester in 1:4–6 ratio with TEA, 1–2 with POCl₃, and 0.05–1 with DMAP.
- Post-reaction, the mixture is cooled, and the product is isolated through extraction and purification steps, yielding the ester with purity exceeding 98% after further refinement.
- Mild reaction conditions
- Short reaction time (~6–8 hours)
- High molar yields (>93%) with purity suitable for industrial application
Multistep Synthesis from Pyridyl Precursors
Method Overview:
This approach involves initial synthesis of heterocyclic intermediates, such as 4-methyl-2-(pyridin-3-yl)-thiazole derivatives, followed by oxidation and cyclization steps to form the oxazole ring.
- Refluxing pyridine-3-carbothioamide with ethyl 2-chloro-3-oxobutanoate yields the corresponding thiazole ester.
- Hydrazinolysis converts the ester into a hydrazide derivative.
- Cyclization of hydrazide with acetic anhydride or other acylating agents produces the oxazole ring.
- Reflux in ethanol or acetic anhydride
- Reflux times range from 4 to 6 hours
- Recrystallization from ethanol yields high-purity products
- Flexibility in introducing different substituents
- Suitable for synthesizing analogs with various pyridyl substitutions
Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents
Method Overview:
A recent green chemistry approach employs triflylpyridinium reagents to convert carboxylic acids directly into 4,5-disubstituted oxazoles, including EMP-oxazole ester.
- Starting from 3-pyridyl carboxylic acids, activation occurs via formation of acylpyridinium salts.
- Trapping with isocyanoacetates facilitates cyclization to form the oxazole core.
- Reactions proceed at ambient or slightly elevated temperatures
- Broad substrate scope, including hindered and sensitive functional groups
- Reactions are scalable, with high yields (>85%) and excellent functional group tolerance
- One-pot process, reducing waste
- Recyclable catalysts (e.g., DMAP)
- Environmentally benign, avoiding hazardous reagents like POCl₃
Additional Synthetic Strategies
- Oxidative Cyclization: Using oxidants like DDQ or hypervalent iodine reagents on suitable precursors can form the oxazole ring.
- Multicomponent Reactions: Combining amino acids, aldehydes, and isocyanides under optimized conditions can generate substituted oxazoles, including EMP derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target. For example, in antimicrobial studies, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate ()
- Structure : 4-Methoxyphenyl at C2, ethyl ester at C4.
- Synthesis : Prepared via condensation of 4-methoxybenzamide with ethyl bromopyruvate, followed by bromination at C5 using N-bromosuccinimide (NBS) .
- Key Differences : The electron-donating methoxy group increases electron density at the oxazole ring, enhancing stability toward electrophilic substitution but reducing reactivity in cross-couplings compared to pyridyl analogs.
- Applications: Potential use in drug discovery due to improved lipophilicity (logP ~2.8) compared to the pyridyl derivative (logP ~1.5).
Methyl 5-Methyl-2-(3-Phenylpropyl)oxazole-4-carboxylate ()
- Structure : 3-Phenylpropyl at C2, methyl ester at C4.
- Synthesis : Generated via DBU-mediated cyclization in acetonitrile .
- Key Differences : The bulky 3-phenylpropyl substituent introduces steric hindrance, reducing intermolecular interactions and increasing melting point (mp ~68°C as oil) compared to the pyridyl analog (mp data unavailable). The phenyl group enhances π-π stacking in biological targets, as seen in its activity as a prolyl oligopeptidase inhibitor .
Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate ()
- Structure : 4-Fluorobenzyl at C2, ethyl ester at C4.
- Key Differences : Fluorine’s electronegativity increases oxidative stability and metabolic resistance. The fluorobenzyl group elevates molecular weight (249.24 g/mol) and lipophilicity (logP ~2.9) compared to the pyridyl analog .
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP estimated via computational tools (e.g., ChemDraw).
Biological Activity
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
This compound features a five-membered oxazole ring with a pyridyl group at the 2-position and a carboxylate ester at the 4-position. Its molecular formula is C12H12N2O3, with a molecular weight of approximately 232.23 g/mol. The unique substitution pattern enhances its interaction with various biological targets, making it a subject of interest for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes, such as cell wall synthesis. This mechanism leads to cell death, showcasing its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in various studies. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating significant cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, inhibiting their activity. This interaction disrupts critical biological pathways involved in microbial survival and cancer cell proliferation. Notably, it may target enzymes essential for DNA replication or repair mechanisms in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly affect the biological activity of this compound. For instance, altering the position or type of substituents on the oxazole ring can enhance its potency against specific biological targets.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Hydroxy substituents | Enhanced solubility |
| Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Multiple hydroxy groups | Increased reactivity |
| 2-(3'-pyridyl)-5-phenyloxazole | Different pyridine position | Antimycobacterial activity |
| This compound | Unique pyridyl positioning | Broad-spectrum antimicrobial properties |
Q & A
Q. Methodology :
- Enzyme assays : Test against COX-2 (anti-inflammatory) or CYP51 (antifungal) using fluorometric assays .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2’s hydrophobic pocket) .
Advanced: How to analyze hydrogen-bonding patterns in crystal structures of this compound?
Answer:
- Graph set analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric O–H···N bonds between pyridyl and oxazole groups) .
- Software tools : Use Mercury (CCDC) to visualize networks and quantify distances/angles. Compare with Cambridge Structural Database entries .
Advanced: What are the challenges in scaling up synthesis while maintaining yield and purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
